molecular formula C11H15NO6 B13658481 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid

7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid

Cat. No.: B13658481
M. Wt: 257.24 g/mol
InChI Key: XPQVQBKWJUHXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid: is a synthetic organic compound with a molecular formula of C11H15NO6 It is characterized by the presence of a heptanoic acid backbone with a 2,5-dioxopyrrolidin-1-yl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid typically involves the reaction of heptanoic acid derivatives with 2,5-dioxopyrrolidin-1-yl compounds. One common method involves the use of N-hydroxysuccinimide (NHS) esters, which react with carboxylic acids to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of peptide conjugates and other bioactive compounds .

Biology: The compound is employed in biological research for the modification of proteins and peptides. It can be used to introduce functional groups into biomolecules, facilitating the study of protein-protein interactions and enzyme mechanisms .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic applications. They may serve as intermediates in the synthesis of drugs targeting specific enzymes or receptors .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid involves its ability to form covalent bonds with nucleophilic groups in target molecules. The 2,5-dioxopyrrolidin-1-yl group acts as a leaving group, facilitating the formation of stable amide or ester bonds. This reactivity is exploited in various applications, including protein modification and drug design .

Molecular Targets and Pathways: The compound targets nucleophilic sites in proteins, peptides, and other biomolecules. It can modify lysine residues in proteins, affecting their structure and function. This property is utilized in the development of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Uniqueness: 7-((2,5-Dioxopyrrolidin-1-yl)oxy)-7-oxoheptanoic acid is unique due to its specific heptanoic acid backbone and the presence of the 2,5-dioxopyrrolidin-1-yl group. This combination of structural features imparts distinct reactivity and functional properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

7-(2,5-dioxopyrrolidin-1-yl)oxy-7-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6/c13-8-6-7-9(14)12(8)18-11(17)5-3-1-2-4-10(15)16/h1-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQVQBKWJUHXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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